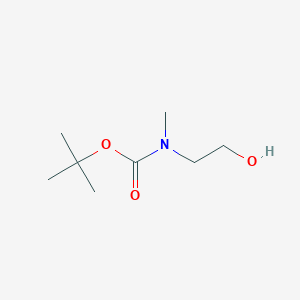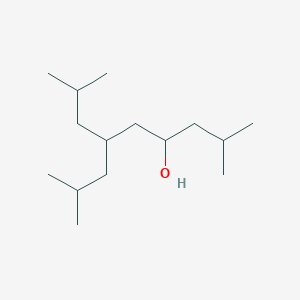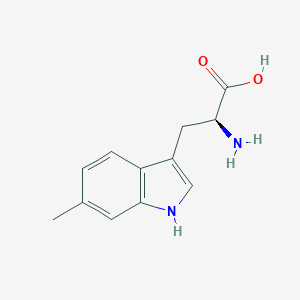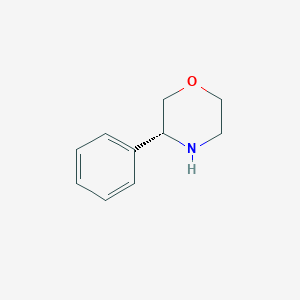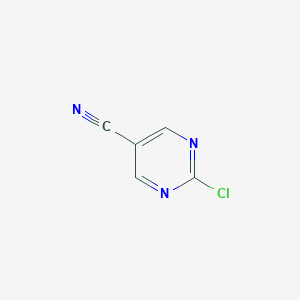
2-Chloropyrimidine-5-carbonitrile
Vue d'ensemble
Description
2-Chloropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The specific compound of interest, 2-chloropyrimidine-5-carbonitrile, is characterized by a chlorine atom and a nitrile group attached to its pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-chloropyrimidine-5-carbonitrile, often involves multi-step chemical reactions. For instance, a green synthesis approach for related pyrimidine derivatives has been reported using a one-step three-component condensation reaction in the presence of DBU as a catalyst, which is a mild and efficient method . Another study describes the synthesis of a pyrimidine derivative through a base-catalyzed cyclization reaction, showcasing the versatility of pyrimidine chemistry . Additionally, a novel protocol involving Vilsmeier–Haack chlorination has been used to synthesize a related compound, demonstrating the adaptability of synthetic methods for pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. For example, the structures of two pyrimidine-5-carbonitrile derivatives were determined by single-crystal X-ray diffraction, revealing the influence of different substituents on the molecular conformation and crystal packing . Similarly, X-ray crystallographic studies confirmed the structure of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, highlighting the presence of intermolecular and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, expanding their application potential. For instance, the reaction of 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles with aniline leads to the substitution of chlorine atoms by a phenylamino group, demonstrating the reactivity of the chlorine substituent . Moreover, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from a related dichloropyrimidine derivative involves nucleophilic displacement, oxidation, and chlorination steps, showcasing the complex reactions that pyrimidine derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, vibrational spectral analysis using FT-IR and FT-Raman techniques provides insights into the stability and charge delocalization within the molecule . Theoretical calculations, such as HOMO-LUMO and NBO analysis, can predict properties like the nonlinear optical behavior of these compounds . Additionally, the solvent effects on the emission spectra of these compounds have been studied, indicating their potential optical applications .
Applications De Recherche Scientifique
Application 1: Anti-inflammatory Activities of Pyrimidines
- Summary of the Application : Pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application or Experimental Procedures : The synthesis of 2-chloropyrimidine derivatives involves the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides . These synthesized 2-chloropyrimidines were subsequently investigated for their COX-2 inhibitory activities .
- Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Anticancer and Antiviral Agents
- Summary of the Application : Pyrimidine-based derivatives, including 2-Chloropyrimidine-5-carbonitrile, have been developed as anticancer and antiviral agents .
- Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various chemical reactions, and their effectiveness is tested in vitro and in vivo .
- Results or Outcomes : These compounds have shown promising results against various types of cancer and viruses, including HIV .
Application 3: Calcium Channel Blocker
- Summary of the Application : Pyrimidine compounds, including 2-Chloropyrimidine-5-carbonitrile, are used as calcium channel blockers .
- Methods of Application or Experimental Procedures : These compounds are synthesized and tested for their ability to block calcium channels, which can help in the treatment of various cardiovascular diseases .
- Results or Outcomes : These compounds have shown effectiveness in blocking calcium channels, thereby helping in the treatment of various cardiovascular diseases .
Application 4: Synthesis of Novel Compounds
- Summary of the Application : 2-Chloropyrimidine-5-carbonitrile is used in the synthesis of novel compounds such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye .
- Methods of Application or Experimental Procedures : The synthesis involves various chemical reactions using 2-Chloropyrimidine-5-carbonitrile as a starting material .
- Results or Outcomes : The synthesized novel compounds have potential applications in various fields such as material science and biochemistry .
Application 5: Antiviral Agents
- Summary of the Application : Pyrimidine-based derivatives, including 2-Chloropyrimidine-5-carbonitrile, have been developed as antiviral agents against HIV .
- Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various chemical reactions, and their effectiveness is tested in vitro and in vivo .
- Results or Outcomes : These compounds have shown promising results against HIV .
Application 6: Synthesis of Novel Compounds
- Summary of the Application : 2-Chloropyrimidine-5-carbonitrile is used in the synthesis of novel compounds such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye .
- Methods of Application or Experimental Procedures : The synthesis involves various chemical reactions using 2-Chloropyrimidine-5-carbonitrile as a starting material .
- Results or Outcomes : The synthesized novel compounds have potential applications in various fields such as material science and biochemistry .
Safety And Hazards
Orientations Futures
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are ongoing . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
Propriétés
IUPAC Name |
2-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSUQZXESNFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614368 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-carbonitrile | |
CAS RN |
1753-50-0 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
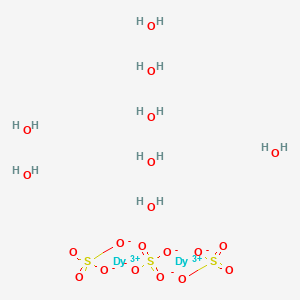
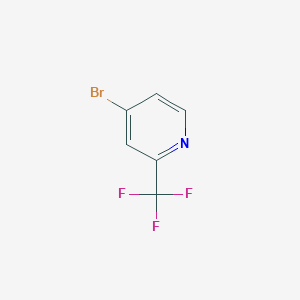
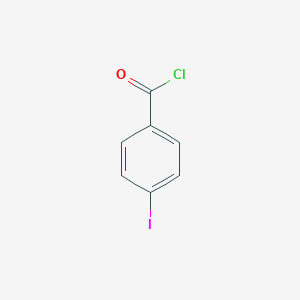
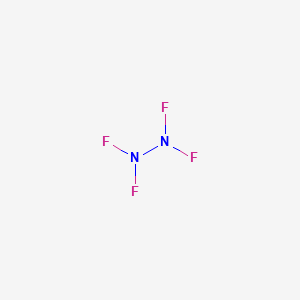
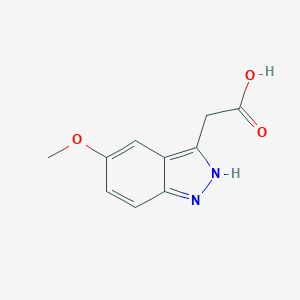
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
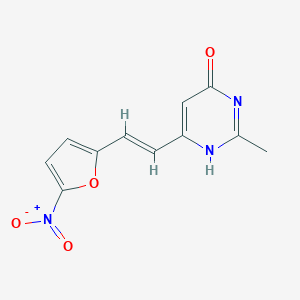

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
